molecular formula C20H14BrNO2S B2840499 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-33-3

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No.: B2840499
CAS No.: 439097-33-3
M. Wt: 412.3
InChI Key: USOBMGNXBPSHHD-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C20H14BrNO2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenylethynyl intermediate: This step involves the reaction of phenylacetylene with a suitable halogenating agent to introduce the ethynyl group.

    Coupling reaction: The phenylethynyl intermediate is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.

    Sulfonamide formation: The final step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and automated processes.

Chemical Reactions Analysis

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

    Reduction reactions: The nitro group in the benzenesulfonamide moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOBMGNXBPSHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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